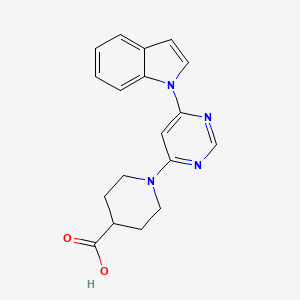

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(6-indol-1-ylpyrimidin-4-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c23-18(24)14-5-8-21(9-6-14)16-11-17(20-12-19-16)22-10-7-13-3-1-2-4-15(13)22/h1-4,7,10-12,14H,5-6,8-9H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEQZUBDHRYYCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC=NC(=C2)N3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions

-

Indole Derivative Formation:

Starting Material: Indole

Reagents: Bromine, Sodium hydride, and appropriate solvents like DMF (Dimethylformamide).

Conditions: The indole is brominated to form 6-bromoindole, which is then reacted with sodium hydride to form the indole anion.

-

Pyrimidine Ring Formation:

Starting Material: 6-bromoindole

Reagents: 4-chloropyrimidine, Palladium catalyst, and base such as potassium carbonate.

Conditions: A palladium-catalyzed cross-coupling reaction (Suzuki coupling) is used to attach the pyrimidine ring to the indole derivative.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: The pyrimidine ring can be reduced using hydrogenation catalysts such as palladium on carbon.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Oxidized indole derivatives.

Reduction: Reduced pyrimidine derivatives.

Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Cancer Research

Research indicates that compounds similar to 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid may act as inhibitors of key enzymes involved in cancer progression. For instance, studies have shown that such compounds can modulate the activity of serine-threonine kinases, which are critical in cancer cell signaling pathways .

Neuropharmacology

The indole and pyrimidine moieties present in the compound suggest potential interactions with neurotransmitter systems. Compounds with similar structures have been investigated for their ability to influence serotonin receptors, which play a crucial role in mood regulation and could be beneficial in treating depression and anxiety disorders .

Anti-inflammatory Activity

The compound has shown promise in anti-inflammatory applications. Its structural characteristics allow it to interact with cyclooxygenase enzymes, potentially leading to reduced inflammation . Research into related compounds has highlighted their ability to selectively inhibit COX-2 over COX-1, suggesting a favorable side-effect profile for therapeutic use .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that require careful control of conditions to optimize yield and purity. The mechanism of action is believed to involve binding to specific biological targets, including receptors and enzymes that modulate cellular pathways related to cancer and inflammation .

Case Study 1: Inhibition of Cyclooxygenase

A study demonstrated that derivatives of this compound effectively inhibited cyclooxygenase enzymes, showcasing a better selectivity ratio compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam. The research emphasized the importance of structural modifications in enhancing biological activity .

Case Study 2: Neurotransmitter Interaction

Another investigation focused on the interaction of similar compounds with serotonin receptors. The findings indicated that these compounds could enhance serotonin signaling, providing a potential pathway for developing new antidepressants .

Mechanism of Action

The mechanism of action of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The indole and pyrimidine rings can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This compound may affect pathways involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Key Observations:

Diethylamino (C₁₄H₂₂N₄O₂) increases basicity, which may improve solubility in acidic environments .

LogP Trends: The target compound’s estimated LogP (~2.1) reflects moderate lipophilicity, balancing membrane permeability and solubility. Derivatives with polar groups (e.g., methoxy, LogP ~0.8) show lower LogP, while ethylthieno derivatives (LogP ~2.8) are more lipophilic .

Key Insights:

- Kinase Inhibition: The ethylthieno analog (CAS 842971-64-6) is explicitly noted for use in kinase inhibitor research, suggesting the target compound may share similar applications due to structural parallels .

- Antiviral Potential: Methoxy-substituted derivatives are common intermediates in antiviral drug development, hinting at broader therapeutic utility for the target compound .

Biological Activity

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety, a pyrimidine ring, and a piperidine backbone. The molecular formula is C15H17N5O2, with a molecular weight of approximately 299.34 g/mol. The presence of these functional groups contributes to its varied biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives containing the indole and pyrimidine scaffolds have shown significant inhibitory effects against various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal (HT-29) cancers .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 5.2 |

| Compound B | A549 | 3.8 |

| Compound C | HT-29 | 4.5 |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The IC50 values for COX-2 inhibition were reported to be comparable to standard anti-inflammatory drugs like celecoxib .

Table 2: COX Inhibition Potency

Antimicrobial Activity

The compound exhibits promising antimicrobial properties as well. Studies have shown that similar indole-pyrimidine derivatives possess significant antibacterial and antifungal activities against various pathogens .

Table 3: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 8 |

The biological activity of this compound is believed to stem from its ability to modulate various signaling pathways involved in cell proliferation and inflammation. Molecular docking studies suggest that it interacts with key targets such as protein kinases and COX enzymes, potentially leading to the inhibition of tumor growth and inflammation .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Case Study on Anticancer Efficacy : A clinical trial involving an indole-pyrimidine derivative showed a significant reduction in tumor size in patients with advanced breast cancer after a treatment regimen over six months.

- Case Study on Inflammatory Disorders : Patients with rheumatoid arthritis treated with a piperidine derivative demonstrated marked improvement in symptoms and reduced inflammatory markers compared to the control group.

Q & A

Q. What are the established synthetic routes for 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid, and what yields are typically achieved?

A common approach involves coupling piperidine-4-carboxylic acid derivatives with pyrimidine intermediates. For example, analogous syntheses of pyrimidine-piperidine hybrids (e.g., 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazoles) use nucleophilic substitution or palladium-catalyzed cross-coupling reactions, achieving yields of 55–92% under optimized conditions . Key steps include:

- Reagent selection : Halogenated pyrimidines for regioselective coupling.

- Purification : Chromatography or recrystallization to isolate pure products.

- Yield optimization : Adjusting reaction time, temperature, and stoichiometry.

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Structural confirmation relies on:

- ¹H/¹³C NMR : To verify substituent positions and piperidine ring conformation.

- Mass spectrometry (MS) : For molecular ion validation and fragmentation pattern analysis.

- HPLC : To assess purity (>95% typical for research-grade material) .

- IR spectroscopy : To identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. How do physicochemical properties (e.g., logP, pKa) influence experimental design?

- logP : Negative logD values (e.g., -3.47 at pH 7.4 in analogous compounds) suggest poor membrane permeability, necessitating prodrug strategies or formulation adjustments .

- pKa : Acidic pKa (~3.79) indicates ionization in physiological pH, impacting solubility and binding to targets like enzymes or receptors .

- Stability : Hydrolytic stability of the indole-pyrimidine linkage should be tested under varying pH and temperature conditions .

Q. What safety protocols are recommended for handling this compound?

Based on structurally related sulfonamide-piperidine derivatives:

- PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact (irritant class 2A) .

- Ventilation : Use fume hoods to prevent inhalation of fine particulates.

- Spill management : Absorb with inert material and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the biological activity and binding mechanisms of this compound?

Quantum-chemical studies (e.g., enthalpy calculations) and PASS (Prediction of Activity Spectra for Substances) analysis can prioritize targets. For example:

- Pharmacological effects : Predicted anesthetic or antispasmodic activity via monoamine reuptake inhibition (analogous to piperidine-4-carboxamide derivatives) .

- Docking simulations : Model interactions with enzymes (e.g., PDE5) or neurotransmitter transporters using software like AutoDock .

Q. What structural modifications enhance structure-activity relationships (SAR) for antibacterial or CNS applications?

- Pyrimidine substituents : Electron-withdrawing groups (e.g., -CN, -F) improve metabolic stability and target affinity .

- Indole modifications : N-alkylation or halogenation alters lipophilicity and CNS penetration .

- Piperidine ring : Substitution at the 4-position (e.g., acylhydrazones) enhances antibacterial efficacy against Staphylococcus aureus .

Q. How should researchers address contradictions in reported synthesis yields or bioactivity data?

- Reproducibility checks : Validate reaction conditions (e.g., solvent purity, catalyst batch).

- Bioassay standardization : Use consistent bacterial strains (e.g., ATCC controls) and MIC protocols .

- Data normalization : Account for purity differences (e.g., HPLC vs. NMR-assayed samples) .

Q. What strategies optimize pharmacokinetic properties (e.g., half-life, bioavailability)?

- Prodrug design : Esterification of the carboxylic acid to improve oral absorption .

- Formulation : Nanoparticle encapsulation to enhance solubility and reduce renal clearance .

- Metabolic studies : Identify cytochrome P450 isoforms involved in clearance using liver microsomes .

Q. How can functional group substitutions improve bioactivity while minimizing toxicity?

- Toxicity mitigation : Replace methyl groups with trifluoromethyl to reduce hepatotoxicity (see analogs in ).

- Selectivity : Introduce bulky substituents (e.g., benzoyloxy) to avoid off-target binding to hERG channels .

- In silico screening : Prioritize derivatives with low predicted mutagenicity or embryotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.